molecular formula C11H18O B12909765 2-Butyl-5-propylfuran CAS No. 67632-31-9

2-Butyl-5-propylfuran

Cat. No.: B12909765
CAS No.: 67632-31-9
M. Wt: 166.26 g/mol
InChI Key: SRLPJASWEYXWRS-UHFFFAOYSA-N
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Description

2-Butyl-5-propylfuran is an organic compound classified as a disubstituted furan, with the CAS registry number 67632-31-9 . It has a molecular formula of C 11 H 18 O and a molecular weight of 166.26 g/mol . The chemical structure consists of a furan ring—a five-membered aromatic ring with one oxygen atom—substituted at the 2 and 5 positions with butyl and propyl chains, respectively . As a member of the furan family, this compound falls into a class of heterocycles that are of significant interest in sustainable chemistry. Furan derivatives are often investigated as potential intermediates and building blocks for the synthesis of more complex molecules, including biobased polymers and materials . Specifically, 2,5-disubstituted furans can serve as key precursors or model compounds in developing furan-dicarboxylate based polyesters, which are promising renewable alternatives to petroleum-derived plastics like PET . Researchers may also explore its use in organic synthesis, leveraging the reactivity of the furan ring for further functionalization . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct a risk assessment and handle the material according to applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67632-31-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-butyl-5-propylfuran

InChI

InChI=1S/C11H18O/c1-3-5-7-11-9-8-10(12-11)6-4-2/h8-9H,3-7H2,1-2H3

InChI Key

SRLPJASWEYXWRS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(O1)CCC

Origin of Product

United States

Synthetic Methodologies for 2 Butyl 5 Propylfuran and Analogous Furan Derivatives

Classical and Established Furan (B31954) Synthesis Routes Applied to Alkylfurans

Paal-Knorr Synthesis and its Adaptations for Substituted Furans

The Paal-Knorr synthesis is a cornerstone method for the preparation of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org This acid-catalyzed cyclization and dehydration of a 1,4-diketone is one of the most significant approaches for synthesizing the furan ring. organic-chemistry.org The reaction is typically carried out under aqueous acidic conditions with protic acids like sulfuric acid or hydrochloric acid, or under anhydrous conditions using a Lewis acid or a dehydrating agent. alfa-chemistry.com

The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields the furan product. wikipedia.org The rate-determining step is the ring formation. alfa-chemistry.com For the synthesis of an unsymmetrically substituted furan like 2-butyl-5-propylfuran, the corresponding unsymmetrical 1,4-diketone, specifically dodecane-2,5-dione, would be required as the starting material.

The versatility of the Paal-Knorr reaction is a key advantage, as a wide variety of 1,4-dicarbonyl compounds can be converted to their corresponding furans. wikipedia.orgchim.it The substituents at the R2 and R5 positions can be hydrogen, aryl, or alkyl groups, making it suitable for producing a range of 2,5-dialkylfurans. wikipedia.org

Starting Material Reagents Product Reference
1,4-DiketoneAcid catalyst (e.g., H₂SO₄, HCl, P₂O₅)Substituted Furan wikipedia.orgalfa-chemistry.com
Dodecane-2,5-dioneAcid catalystThis compoundInferred

Feist-Benary Synthesis and Related Condensation Reactions

The Feist-Benary synthesis is another classical method for producing substituted furans. wikipedia.org It involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as ammonia (B1221849) or pyridine. wikipedia.orgchemeurope.com The reaction proceeds through a sequence of steps, beginning with the formation of an enolate from the β-dicarbonyl compound. quimicaorganica.org This enolate then acts as a nucleophile, attacking the α-halo ketone. wikipedia.org Subsequent cyclization and dehydration lead to the formation of the furan ring. quimicaorganica.org

The mechanism is understood to involve an initial aldol-type reaction followed by an intramolecular O-alkylation and subsequent dehydration to form the furan. youtube.comsci-hub.se To synthesize a 2,5-dialkylfuran using this method, appropriate choices of an α-halo ketone and a β-dicarbonyl compound that would lead to the desired substitution pattern are necessary.

Modifications to the Feist-Benary synthesis exist, including enantioselective versions of the reaction. chemeurope.com This method provides a valuable route to furans with specific substitution patterns, particularly those with an ester or ketone group at the 3-position. sci-hub.se

Reactant 1 Reactant 2 Catalyst Product Type Reference
α-Halo ketoneβ-Dicarbonyl compoundBase (e.g., Ammonia, Pyridine)Substituted Furan wikipedia.orgchemeurope.com

Diels-Alder Reactions in the Construction of Furan Rings

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in organic synthesis for constructing six-membered rings. iitk.ac.inzbaqchem.com While furan itself can act as a diene, its aromatic character can make it less reactive than other dienes. rsc.org However, the reaction is widely used to create complex cyclic molecules. iitk.ac.inzbaqchem.com

The synthesis of substituted furans can be achieved through a Diels-Alder reaction followed by subsequent transformations. One common strategy involves the reaction of a furan derivative with a dienophile to form an oxabicycloheptene adduct. rsc.org This adduct can then be converted to a different substituted furan. For instance, the reaction of furan with maleic anhydride (B1165640) is a classic example. zbaqchem.com The resulting adduct can be subjected to various chemical modifications to yield highly substituted furan derivatives.

The scope of the Diels-Alder reaction with furans is broad, with applications in the synthesis of natural products and pharmaceuticals. iitk.ac.in The reaction conditions are often mild, and the reaction can be highly stereoselective and regioselective. zbaqchem.com

Diene Dienophile Initial Product Final Product Type Reference
Furan derivativeAlkene or AlkyneOxabicycloheptene adductSubstituted Furan rsc.orgmdpi.com

Modern Catalytic and Organometallic Approaches for 2,5-Dialkylfurans

Transition Metal-Catalyzed Cyclizations and Coupling Reactions

Modern synthetic methods have introduced a variety of transition metal-catalyzed reactions for the synthesis of substituted furans. These methods often offer high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions, for example, have been developed for the one-pot synthesis of functionalized furans from 1,3-diketones and alkenyl bromides. mdpi.com

Copper-catalyzed reactions have also been employed. For instance, a copper(I) iodide (CuI)-catalyzed annulation reaction has been used to synthesize 2,3,5-trisubstituted furans. mdpi.com Additionally, gold-catalyzed cyclization reactions of certain substrates can lead to the formation of the furan ring. These catalytic approaches provide powerful alternatives to classical methods, often proceeding under milder conditions and with higher yields.

Catalyst System Starting Materials Product Type Reference
PdCl₂(CH₃CN)₂ / CuCl₂1,3-Diketone and Alkenyl bromideFunctionalized Furan mdpi.com
Copper(I) iodide (CuI)Various substrates2,3,5-Trisubstituted Furan mdpi.com

Directed Lithiation and Subsequent Alkylation Strategies for 2,5-Disubstitution

Directed lithiation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds, including furan. This method involves the deprotonation of the furan ring at a specific position using a strong base, typically an organolithium reagent like n-butyllithium. The resulting lithiated furan is a potent nucleophile that can react with various electrophiles, such as alkyl halides, to introduce substituents onto the furan ring.

For the synthesis of 2,5-disubstituted furans, a sequential lithiation and alkylation strategy can be employed. Starting with furan, monolithiation at the 2-position can be achieved, followed by reaction with an alkyl halide (e.g., 1-bromopropane) to introduce the first alkyl group. A second lithiation at the 5-position, followed by reaction with a different alkyl halide (e.g., 1-bromobutane), would yield the desired this compound. This stepwise approach allows for the controlled introduction of different alkyl groups at the 2 and 5 positions of the furan ring.

Step Reagent Intermediate/Product
1. Lithiationn-Butyllithium2-Lithiofuran
2. Alkylation1-Bromopropane2-Propylfuran (B1361053)
3. Lithiationn-Butyllithium5-Lithio-2-propylfuran
4. Alkylation1-BromobutaneThis compound

Acylation and Alkylation Reactions of Furan and its Derivatives

The introduction of alkyl and acyl groups onto the furan ring is a fundamental strategy for the synthesis of substituted furans like this compound. These reactions, primarily electrophilic substitutions, are pivotal in building the carbon framework of furan derivatives.

Acylation Reactions: The acylation of furans typically involves the reaction of the furan ring with an acylating agent, such as an acid anhydride or an acyl halide. pharmaguideline.comgoogle.com Due to the acid-sensitive nature of the furan ring, mild catalysts are generally required to facilitate the reaction without causing polymerization or ring-opening. pharmaguideline.com Catalysts like phosphoric acid, boron trifluoride, or boron trifluoride-etherate are commonly employed. pharmaguideline.comgoogle.comacs.org For instance, the acylation of furan with aliphatic anhydrides in the presence of boron trifluoride-etherate has been demonstrated as an effective method. Trifluoroacetic anhydride is reactive enough that it may not require a catalyst. pharmaguideline.com The reaction typically occurs at the 2-position (α-position) due to the higher stability of the carbocation intermediate.

Alkylation Reactions: Direct Friedel-Crafts alkylation of furan is often challenging due to the high reactivity of the furan nucleus, which can lead to polysubstitution and polymerization under strong Lewis acid catalysis. rsc.org However, milder catalysts such as phosphoric acid or boron trifluoride can be used to achieve alkylation at the 2-position with alkenes. pharmaguideline.com More recent methodologies have focused on direct C-H bond alkylation catalyzed by transition metals. For example, a palladium-catalyzed direct alkylation of the C-H bond at the α-position of furans using alkyl iodides has been developed. This method shows good functional group tolerance and achieves moderate to good yields for α-alkylfurans. rsc.org Carbonyl-bearing furans have also been successfully alkylated using alcohols in an acidic medium, leading to 5-alkylated derivatives of 2-furoic acid. researchgate.net

Reaction TypeReagentsCatalystKey FeaturesReference
AcylationAcid anhydrides, Acyl halidesPhosphoric acid, Boron trifluorideRequires mild catalysts to prevent side reactions. Primarily occurs at the 2-position. pharmaguideline.com
Alkylation (Friedel-Crafts)AlkenesPhosphoric acid, Boron trifluorideChallenging due to furan's acid sensitivity; mild conditions are necessary. pharmaguideline.com
Alkylation (Pd-catalyzed C-H activation)Alkyl iodidesPalladium catalystDirect alkylation of the α-C-H bond with good functional group tolerance. rsc.org

Brønsted Base-Catalyzed Cycloaddition Reactions of Furanones

Furanones, or more specifically 5-substituted-furan-2(3H)-ones, can serve as precursors in cycloaddition reactions to construct complex polycyclic structures. A key strategy involves the use of Brønsted base catalysis to generate reactive dienolates from these furanone derivatives. nih.govacs.org These dienolates can then participate as 2π-components in higher-order cycloaddition reactions.

One notable example is the highly peri- and diastereoselective [8+2]-cycloaddition between 5-substituted-furan-2(3H)-ones and 8,8-dicyanoheptafulvene. nih.govacs.org This reaction is facilitated by an organic Brønsted base, which deprotonates the furanone to form a dienolate. This intermediate then reacts with the 8π-component (8,8-dicyanoheptafulvene) to yield polycyclic γ-lactone derivatives. nih.gov This organocatalytic approach is valued for its operational simplicity and the ability to produce structurally complex and biologically relevant molecules in a diastereoselective manner. nih.govacs.org The generation of polyenolates under Brønsted base catalysis has been recognized as a valuable strategy for activating substrates in higher-order cycloadditions. rsc.orgrsc.org

ReactionReactantsCatalyst TypeKey IntermediateProduct TypeReference
[8+2]-Cycloaddition5-substituted-furan-2(3H)-ones, 8,8-dicyanoheptafulveneBrønsted Base (Organocatalyst)DienolatePolycyclic γ-lactone derivatives nih.govacs.org

Bio-Based and Sustainable Synthetic Pathways

The increasing demand for sustainable chemical production has driven research into bio-based routes for synthesizing furanic compounds. These pathways utilize renewable biomass as a starting material, offering a green alternative to petroleum-based syntheses.

Conversion of Monosaccharides and Biomass-Derived Precursors to Furanic Compounds

Furan derivatives can be efficiently produced from the dehydration of monosaccharides, which are abundant in lignocellulosic biomass. uliege.be The C5 sugars (like xylose) and C6 sugars (like fructose (B13574) and glucose) are key precursors for furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), respectively. bohrium.comnih.gov These platform molecules are versatile intermediates for the synthesis of a wide range of furanic compounds.

The process typically involves the acid-catalyzed dehydration of these sugars. uliege.be For instance, the conversion of aldoses like glucose and xylose into furan compounds involves an initial isomerization to the corresponding ketose, followed by dehydration and cyclization. bohrium.com Various heterogeneous catalysts, including zeolites, clays, and layered double hydroxides (LDHs), have been developed to improve the efficiency and selectivity of these conversions. bohrium.comnih.govfrontiersin.org Biphasic reaction systems, consisting of an aqueous phase for the reaction and an organic phase to continuously extract the furan product, are often employed to prevent product degradation and enhance yields. nih.gov

Biomass PrecursorKey Furan IntermediateCatalysisReaction SystemReported YieldsReference
Xylose (C5 Sugar)FurfuralCr-Mg-LDO@bagasse catalyst-Up to 95.4% bohrium.com
Glucose (C6 Sugar)5-Hydroxymethylfurfural (HMF)Cr-Mg-LDO@bagasse catalyst-Up to 90.2% bohrium.com
Various Sugars/BiomassFurfural, HMFZeolite catalystsBiphasic (aqueous/organic)High furan yields reported nih.gov

Enzymatic Synthesis Routes for Furan Derivatives

Enzymatic catalysis offers a highly selective and environmentally friendly approach to synthesizing furan derivatives under mild reaction conditions. researchgate.net This method minimizes the formation of byproducts, such as the humins that can form during acid-catalyzed dehydration of sugars. uliege.be Enzymes, particularly lipases, are widely used in these synthetic routes.

A significant area of research is the enzymatic polymerization of furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA), to produce bio-based polyesters and polyamides. researchgate.netacs.org FDCA itself can be obtained from the biocatalytic oxidation of HMF using enzymes like HMF oxidase. acs.org Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully used as biocatalysts for the synthesis of furan-based copolymers, for example, poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF), from bio-based monomers. chemrxiv.org These enzymatic methods are crucial for developing sustainable polymers with well-defined structures. researchgate.netchemrxiv.org

EnzymeSubstrate(s)Product(s)SignificanceReference
HMF oxidase5-(hydroxymethyl)furfural (HMF)2,5-furandicarboxylic acid (FDCA)Bio-based production of a key polymer monomer. acs.org
Candida antarctica lipase B (CAL-B)Bio-based furan monomersFuran-based copolyesters (e.g., PDF-DLF)Synthesis of sustainable polymers with regular structures. chemrxiv.org
Novozyme 435Dimethyl 2,5-furandicarboxylate, diolsFuran-based copolyestersEffective conversion of renewable resources into polymeric materials. researchgate.net

Reactivity and Mechanistic Investigations of 2 Butyl 5 Propylfuran

Electrophilic Aromatic Substitution Reaction Pathways

The furan (B31954) ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com In 2-Butyl-5-propylfuran, the C2 and C5 positions are occupied by alkyl groups. Electrophilic attack, therefore, occurs at the C3 or C4 positions, which are still activated by the ring oxygen. The stability of the intermediate carbocation (arenium ion) determines the regioselectivity.

Attack at the C3 (or C4) position results in a carbocation that is stabilized by resonance, including a significant contribution from a resonance structure where the oxygen atom bears a positive charge. While substitution at the C2/C5 positions is generally preferred for furan itself due to greater stabilization of the intermediate, quora.compearson.com in 2,5-disubstituted furans, the reaction is directed to the available C3/C4 positions. The reaction proceeds via an addition-elimination mechanism, typical for electrophilic aromatic substitution.

Table 1: Comparison of Intermediates in Electrophilic Substitution of Furan

Position of Attack Number of Resonance Structures for Intermediate Relative Stability
C2 (α-position) 3 More Stable

Note: For this compound, attack is limited to the C3 and C4 positions.

Common electrophilic substitution reactions for furan derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the high reactivity of the furan ring necessitates the use of mild reagents and conditions to prevent polymerization or ring-opening side reactions.

Cycloaddition Reactions Involving the Furan Ring System

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is a consequence of the furan's reduced aromatic character compared to benzene. The reaction typically involves an electron-deficient dienophile. The initial product is a bicyclic adduct containing an oxygen bridge. These adducts are often unstable and can undergo subsequent reactions, such as rearrangement or retro-Diels-Alder reactions. The presence of alkyl substituents at the C2 and C5 positions can influence the stereoselectivity and rate of the cycloaddition reaction.

Hydrogenation and Partial/Complete Reduction Chemistry

The furan ring of this compound can be partially or fully reduced through catalytic hydrogenation. The reaction conditions and choice of catalyst determine the final product.

Complete Reduction: Catalytic hydrogenation over catalysts such as Palladium (Pd) or Nickel (Ni) typically leads to the complete saturation of the furan ring, yielding the corresponding 2-butyl-5-propyltetrahydrofuran. nih.gov This process is a common method for synthesizing substituted tetrahydrofurans.

Partial Reduction: Achieving partial reduction to a dihydrofuran derivative is more challenging due to the tendency for complete saturation. Specific catalysts and controlled conditions are required to selectively reduce one of the double bonds. For instance, certain ruthenium and iridium catalysts have been explored for the controlled hydrogenation of furan rings. researchgate.net

The hydrogenation of 2,5-dialkylfurans is a key step in the production of biofuels and specialty chemicals from biomass-derived platform molecules. mdpi.comnih.gov

Table 2: Products of this compound Hydrogenation

Reaction Type Product Catalyst Example
Complete Hydrogenation 2-Butyl-5-propyltetrahydrofuran Pd/C, Raney Ni

Oxidation Reactions and Furan Ring Cleavage Pathways

The electron-rich furan ring is susceptible to oxidation, which often leads to ring cleavage. The reaction of 2,5-dialkylfurans, such as this compound, with various oxidizing agents can yield a range of products depending on the conditions.

For example, the oxidation of 2,5-dimethylfuran (B142691) has been shown to produce hex-3-ene-2,5-dione through a ring-opening rearrangement reaction, which is thought to proceed via an initial epoxidation of the furan ring. researchgate.net A similar pathway can be anticipated for this compound, which would lead to undec-6-ene-5,8-dione. The reaction conditions, such as the choice of oxidant (e.g., peroxy acids, singlet oxygen, or catalytic oxidation with gold catalysts), can be tuned to favor specific ring-opened products. researchgate.net

Thermal Decomposition and Pyrolysis Reaction Mechanisms

Under high-temperature pyrolysis conditions, this compound undergoes thermal decomposition. The mechanisms are complex and involve a series of unimolecular reactions, including bond scission and rearrangements. mdpi.com Research on the pyrolysis of related alkylfurans, like 2-methylfuran, indicates that the primary decomposition pathways involve: osti.govresearchgate.net

Homolytic cleavage of the C-H or C-C bonds on the alkyl side chains.

Furan ring-opening reactions, often initiated by the formation of carbene intermediates.

H-abstraction reactions.

The initial steps are typically dominated by the cleavage of the weaker bonds in the molecule. For this compound, this would involve the scission of C-C bonds within the butyl and propyl groups and the cleavage of the bonds connecting these alkyl groups to the furan ring. The subsequent decomposition of the furan ring itself leads to the formation of a variety of smaller, volatile molecules. The exact product distribution is dependent on factors such as temperature and pressure. mdpi.com

Ring Transformation Reactions (e.g., to Pyrroles, Dihydropyrans)

The furan ring can be converted into other heterocyclic systems. A common transformation is the conversion of furans into pyrroles, often achieved through the Paal-Knorr synthesis, although this typically involves starting from a 1,4-dicarbonyl compound. A more direct route involves the reaction of furans with ammonia (B1221849) or primary amines in the presence of an acid catalyst, often at elevated temperatures and pressures. This reaction proceeds via a mechanism involving the hydrolytic ring-opening of the furan to a 1,4-dicarbonyl intermediate, which then condenses with the amine to form the pyrrole (B145914) ring. researchgate.net Therefore, this compound could be transformed into 1-amino-2-butyl-5-propylpyrrole or its N-substituted derivatives. Other ring transformations of furan derivatives can lead to thiophenes (with H₂S) or other heterocyclic structures under specific conditions. rsc.org

Hydrolytic Ring-Opening Mechanisms of Substituted Furans

Furans are susceptible to ring-opening under acidic aqueous conditions. The mechanism for the acid-catalyzed hydrolysis of furan involves a rate-limiting protonation step. acs.org For this compound, protonation occurs preferentially at one of the α-carbons (C2 or C5) adjacent to the oxygen atom, as this allows for greater stabilization of the resulting carbocation.

Following protonation, a water molecule acts as a nucleophile and attacks the carbocation, leading to the formation of a hemiacetal-like intermediate (e.g., a 2,5-dihydro-2-furanol derivative). acs.org A subsequent protonation of the ring oxygen facilitates the ring-opening, ultimately yielding a 1,4-dicarbonyl compound. In the case of this compound, hydrolysis would produce undeca-5,8-dione. This susceptibility to hydrolysis is a key aspect of furan chemistry. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 2 Butyl 5 Propylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms and their connectivity within the molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for confirming the structure of 2-Butyl-5-propylfuran.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons in the butyl and propyl chains, as well as the protons on the furan (B31954) ring. The chemical shifts (δ) of the furan ring protons are particularly diagnostic, typically appearing in the downfield region due to the aromatic nature of the ring. The protons on the α-carbons of the alkyl substituents (adjacent to the furan ring) would also show distinct chemical shifts. Spin-spin coupling between adjacent protons would result in signal splitting, providing valuable information about the connectivity of the atoms. For instance, the triplet and multiplet patterns of the alkyl chain protons would confirm their linear arrangement.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the furan ring carbons are characteristic, with the carbons bonded to oxygen appearing at a lower field. The signals for the butyl and propyl chain carbons would appear in the upfield region of the spectrum. The number of signals in the ¹³C NMR spectrum confirms the number of chemically non-equivalent carbon atoms, which should be consistent with the proposed structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan Ring H~5.8-6.2-
Furan Ring C-~105-155
α-CH₂ (Butyl)~2.6~28-32
β, γ-CH₂ (Butyl)~1.3-1.6~22-31
CH₃ (Butyl)~0.9~14
α-CH₂ (Propyl)~2.5~28-32
β-CH₂ (Propyl)~1.6~22-25
CH₃ (Propyl)~0.9~14

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

While ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity within the butyl and propyl chains by showing correlations between adjacent methylene and methyl groups. It would also show correlations between the furan ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively assign the proton signals to their corresponding carbon atoms in the furan ring and the alkyl side chains.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection of the butyl and propyl groups to the furan ring. For example, correlations would be observed between the α-protons of the butyl group and the C2 and C3 carbons of the furan ring, and similarly for the propyl group at the C5 position.

The furan ring is generally considered to be relatively planar. elsevierpure.comresearchgate.net However, the alkyl substituents, being flexible, can adopt various conformations. While detailed conformational analysis often requires computational modeling, NMR data can provide valuable insights. elsevierpure.comresearchgate.net For furan derivatives, the rotation around the bonds connecting the alkyl chains to the furan ring can be studied. elsevierpure.comresearchgate.net Nuclear Overhauser Effect (NOE) experiments, a type of 2D-NMR, can be used to determine the spatial proximity of protons. For this compound, NOE correlations between the protons of the alkyl chains and the furan ring protons could provide information about the preferred orientation of the side chains relative to the ring.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of this compound. The exact mass of the molecular ion can be used to calculate a unique molecular formula, which serves as a powerful confirmation of the compound's identity. For C₁₁H₁₈O, the expected exact mass would be calculated and compared to the experimentally determined value, with a very small mass error tolerance.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₈O
Calculated Exact Mass166.1358
Observed m/z (HRMS)[Experimental Value]
Mass Error (ppm)[Calculated from Experimental Value]

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to generate a secondary mass spectrum. This is particularly useful for distinguishing between isomers and for elucidating the structure of a molecule by analyzing its fragmentation pathways.

For this compound, the molecular ion (M⁺˙) would be expected to undergo characteristic fragmentation upon electron ionization. The fragmentation of alkylfurans is often initiated by cleavage of the C-C bond beta to the furan ring, which is a favorable fragmentation pathway for alkylbenzenes as well. chemguide.co.uklibretexts.org This would lead to the formation of a stable, resonance-stabilized furfuryl-type cation.

Expected Fragmentation Pathways:

Loss of a propyl radical (•C₃H₇): Cleavage of the bond between the α- and β-carbons of the butyl group would result in a fragment ion with the loss of a propyl radical, leading to a significant peak in the mass spectrum.

Loss of a butyl radical (•C₄H₉): Similarly, cleavage of the bond between the α- and β-carbons of the propyl group would lead to the loss of a butyl radical.

McLafferty Rearrangement: If the alkyl chains are long enough, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the furan ring oxygen followed by cleavage of the beta-bond.

Ring Cleavage: The furan ring itself can undergo fragmentation, although this is typically less favorable than the cleavage of the alkyl side chains.

The relative abundances of these fragment ions in the MS/MS spectrum provide a unique fingerprint for this compound, allowing for its differentiation from other isomers with the same molecular weight.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy in Molecular Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific functional groups. For this compound, the FTIR spectrum is dominated by vibrations associated with the furan ring and its alkyl substituents.

Key functional groups and their expected vibrational frequencies in this compound include:

C-H Stretching: The alkyl (butyl and propyl) chains give rise to strong symmetric and asymmetric stretching vibrations of the C-H bonds, typically observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the furan ring is expected at higher frequencies, generally above 3000 cm⁻¹.

Furan Ring Vibrations: The furan ring itself has several characteristic vibrational modes. The C=C stretching vibrations within the ring typically appear in the 1500-1650 cm⁻¹ region. The ring "breathing" and other skeletal vibrations occur at lower frequencies.

C-O-C Stretching: The ether linkage within the furan ring (C-O-C) produces a strong, characteristic asymmetric stretching band, which is a key identifier for furanoic compounds, typically found in the 1000-1250 cm⁻¹ range.

C-H Bending: Bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups in the alkyl side chains are present in the 1350-1480 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted furan ring can also provide structural information.

Quantum chemical calculations using methods like Density Functional Theory (DFT) can be employed to compute theoretical vibrational frequencies. nih.govnih.gov These theoretical spectra aid in the assignment of experimental bands observed in the FTIR spectrum, providing a more detailed understanding of the molecule's vibrational behavior. nih.gov While experimental data for this compound is not widely published, analysis of related compounds such as 2-propylfuran (B1361053) provides reference points for these assignments. nist.gov

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchFuran Ring3000 - 3150
C-H StretchAlkyl Chains (-CH₂, -CH₃)2850 - 3000
C=C StretchFuran Ring1500 - 1650
C-H BendAlkyl Chains (-CH₂, -CH₃)1350 - 1480
C-O-C Asymmetric StretchFuran Ring Ether1000 - 1250

Conformational Equilibria Analysis via Infrared Spectroscopy

Infrared spectroscopy is a valuable technique for studying conformational equilibria, as different rotational isomers (rotamers or conformers) of a molecule can exhibit distinct vibrational frequencies. rsc.org For a flexible molecule like this compound, rotation around the single bonds connecting the alkyl chains to the furan ring can lead to various stable conformations.

The study of conformational isomerism often involves analyzing the deconvolution of absorption bands, particularly those of groups sensitive to their local environment, such as carbonyl groups in related heterocyclic compounds. researchgate.net For this compound, subtle shifts in the C-H bending or ring vibration modes could potentially be used to distinguish between different conformers.

By recording spectra at different temperatures or in solvents of varying polarity, the equilibrium between conformers can be shifted. For instance, cooling a sample may favor the population of the most stable, lower-energy conformer, leading to a simplification of the spectrum as certain bands decrease in intensity while others increase. rsc.org Theoretical calculations can be used to predict the vibrational spectra of different stable conformers, and the results can be compared with experimental data to confirm their presence and determine their relative stabilities. researchgate.net

Advanced Chromatographic Separation Techniques

Chromatography is an essential analytical technique for separating, identifying, and quantifying components within a mixture. For a volatile organic compound like this compound, which is often found in complex matrices such as food or fuel, advanced chromatographic methods are required for effective analysis.

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GC×GC) for Separation

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases.

For the analysis of this compound and other alkylfurans, GC is typically coupled with a mass spectrometer (MS) detector (GC-MS). jmchemsci.com This combination allows for both the separation of the compound from the matrix and its unambiguous identification based on its mass spectrum. jmchemsci.com Standard nonpolar or mid-polar columns, such as those with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., HP-5MS) or specialized phases like Rxi-624Sil MS, are commonly used and provide good separation for a range of furan derivatives. mdpi.comrestek.comresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) represents a significant advancement over conventional single-column GC, offering vastly increased separation power for highly complex samples. researchgate.net The technique utilizes two columns of different selectivity (e.g., a non-polar column in the first dimension and a polar column in the second) connected by a modulator. wikipedia.orgchemistry-matters.com The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. wikipedia.org This process generates a structured two-dimensional chromatogram (a retention plane) that separates compounds based on two independent properties, such as volatility and polarity. The key benefits of GC×GC include a massive increase in peak capacity, enhanced resolution of co-eluting compounds, and improved sensitivity due to the refocusing effect of the modulator. researchgate.netwikipedia.org This makes it particularly well-suited for analyzing trace levels of this compound in intricate samples like petroleum distillates or food aromas. wikipedia.orgdlr.de

Table 2: Typical Parameters for GC and GC×GC Analysis of Furan Derivatives

ParameterGas Chromatography (GC)Comprehensive Two-Dimensional GC (GC×GC)
Primary Column 30-60 m length, e.g., HP-5MS30-60 m length, non-polar phase
Secondary Column N/A1-2 m length, polar phase
Carrier Gas Helium or HydrogenHelium or Hydrogen
Injector Split/SplitlessSplit/Splitless
Modulator N/AThermal or Flow-based
Detector Mass Spectrometry (MS), Flame Ionization (FID)Time-of-Flight MS (TOFMS), FID

Liquid Chromatography (LC) Techniques for Non-Volatile Derivatives

While GC is the method of choice for the volatile this compound, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is essential for analyzing its non-volatile derivatives or related, less volatile furanic compounds. nih.gov If this compound were to be functionalized through a chemical reaction (derivatization) to introduce polar, non-volatile groups (e.g., hydroxyl or carboxyl groups), the resulting products would be amenable to LC analysis.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for such separations. In this technique, a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). biotecnosrl.it Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. Detection is often achieved using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). nih.gov This approach has been successfully applied to the separation and quantification of various furan derivatives, such as 5-hydroxymethyl-2-furaldehyde, in food matrices. nih.gov

Sample Preparation and Enrichment Methodologies (e.g., Headspace Solid-Phase Microextraction (HS-SPME), Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE))

Effective sample preparation is critical to isolate and concentrate this compound from the sample matrix, remove interferences, and improve detection limits.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solventless, rapid, and sensitive technique ideal for extracting volatile and semi-volatile compounds from solid, liquid, or gaseous samples. researchgate.net In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample). Volatile analytes like this compound partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted directly into the hot GC injector for thermal desorption and analysis. Common fiber coatings for furan derivatives include Carboxen/Polydimethylsiloxane (CAR/PDMS). mdpi.comresearchgate.net The method is highly efficient for enriching volatiles and minimizing matrix interference. researchgate.net

Solid Phase Extraction (SPE): SPE is a versatile technique used for sample cleanup and concentration, applicable to a wider range of polarities than SPME. nih.gov The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes of interest are retained on the sorbent while the matrix passes through. The retained analytes are then eluted with a small volume of an appropriate solvent. biotecnosrl.it For furan derivatives, various sorbents can be used depending on the specific analytes and matrix. The resulting eluate is cleaner and more concentrated, ready for chromatographic analysis. mdpi.comnih.gov

Liquid-Liquid Extraction (LLE): LLE is a traditional extraction method based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of organic solvent is crucial and is based on the polarity of the target analyte. For a relatively non-polar compound like this compound, solvents such as hexane or dichloromethane would be effective for extraction from an aqueous matrix. The organic layer containing the analyte is then collected, concentrated, and analyzed.

Table 3: Comparison of Sample Preparation Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
HS-SPME Adsorption of headspace volatiles onto a coated fiber.Solvent-free, simple, sensitive, good for automation.Fiber fragility, limited sample capacity, potential for competitive adsorption.
SPE Retention of analytes on a solid sorbent followed by elution.High recovery, good selectivity, can handle larger sample volumes.Requires solvents, can be more time-consuming, potential for sorbent-analyte irreversible binding.
LLE Partitioning of analyte between two immiscible liquid phases.Simple equipment, high capacity, well-established.Requires large volumes of organic solvents, can be labor-intensive, potential for emulsion formation.

Specialized Analytical Approaches

Advanced analytical methods provide deeper insights into the molecular characteristics of this compound, from its precise mass and fragmentation patterns to its interaction with ultraviolet light and its energetic properties.

Selective Reagent Ionization Time of Flight Mass Spectrometry (SRI-TOF-MS) is a powerful tool for the real-time analysis of volatile organic compounds like this compound. A prominent technique within this category is Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), which utilizes hydronium ions (H₃O⁺) as the reagent for soft chemical ionization. wikipedia.org This method is particularly advantageous as it often results in minimal fragmentation of the analyte, providing a clear signal for the protonated molecule. wikipedia.org

For the proton transfer reaction to occur, the analyte must possess a higher proton affinity than water (691 kJ/mol). Furan and its alkyl derivatives typically meet this requirement. For instance, the proton affinity of 2,5-dimethylfuran (B142691) is approximately 865.9 kJ/mol, ensuring efficient ionization by H₃O⁺. umt.edu Consequently, this compound, with a molecular weight of 166.26 g/mol , would be expected to be readily detected by PTR-MS, primarily as the protonated molecule [C₁₁H₁₈O+H]⁺ at a mass-to-charge ratio (m/z) of 167.

The high mass resolution and accuracy of a TOF mass analyzer allow for the differentiation of isobaric compounds, which is crucial when analyzing complex mixtures. While specific SRI-TOF-MS data for this compound is not extensively available in the literature, studies on other alkylfurans, such as furan and methylfuran, have demonstrated the utility of PTR-MS for their online monitoring and quantification. researchgate.net In the analysis of 2,5-dimethylfuran, no major fragments were observed, indicating that the parent ion is stable under typical PTR-MS conditions. umt.edu

By using different reagent ions, such as NO⁺ or O₂⁺, SRI-TOF-MS can provide additional selectivity and structural information, aiding in the differentiation of isomers that might be present in a sample. wikipedia.org

Table 1: Expected Ions for this compound in SRI-TOF-MS

Reagent Ion Expected Product Ion Expected m/z
H₃O⁺ [C₁₁H₁₈O+H]⁺ 167
NO⁺ [C₁₁H₁₈O+NO]⁺ or fragments 196 or others

Note: The fragmentation pattern with NO⁺ and O₂⁺ would require experimental determination.

Gas Chromatography coupled with Ultraviolet (UV) or Vacuum Ultraviolet (VUV) spectroscopy is a robust method for the separation and identification of volatile compounds. GC-VUV provides three-dimensional data (time, absorbance, and wavelength), yielding a unique spectral "fingerprint" for each compound. wikipedia.org This is particularly useful for distinguishing between structural isomers, which can be challenging for mass spectrometry alone. encyclopedia.pub

Nearly all chemical compounds absorb in the VUV region (typically 120–240 nm), where high-energy electronic transitions such as σ→σ* and π→π* occur. encyclopedia.pub Furan and its alkyl derivatives exhibit characteristic absorption bands in the UV region. Theoretical studies on furan, 2-methylfuran, and 2,5-dimethylfuran show a primary absorption peak corresponding to a π→π* transition. globalresearchonline.net The position of this absorption maximum is influenced by the alkyl substituents on the furan ring. For furan, an absorption maximum is observed around 242 nm. chemicalpapers.com Substitution with alkyl groups generally leads to a bathochromic (red) shift.

Table 2: UV Absorption Data for Furan and Related Derivatives

Compound Wavelength (λmax) Type of Transition
Furan ~242 nm chemicalpapers.com π→π* globalresearchonline.net
2-Methylfuran Shifted from furan globalresearchonline.net π→π* globalresearchonline.net

Note: The exact λmax for the substituted furans would be determined experimentally.

The quantitative analysis using GC-UV follows the Beer-Lambert Law, where the absorbance is directly proportional to the concentration, allowing for accurate measurements. wikipedia.org

Calorimetric techniques are essential for determining the fundamental thermochemical properties of a substance, such as its enthalpy of combustion and enthalpy of vaporization. These values are critical for understanding the energetic stability and potential applications of compounds like this compound, particularly in the context of biofuels.

Combustion Calorimetry is used to measure the heat released during the complete combustion of a compound in the presence of excess oxygen. This allows for the calculation of the standard enthalpy of combustion (Δc H°). From this value, the standard enthalpy of formation (Δf H°) in the liquid or solid state can be derived. While experimental data for this compound is not available, studies on other furan derivatives provide insight into the expected energetic properties.

Calvet Microcalorimetry can be employed to measure the enthalpy of vaporization (Δvap H°), which is the energy required to transform a substance from a liquid to a gaseous state. This is a crucial parameter for volatile compounds.

Although direct experimental thermochemical data for this compound is scarce, we can look at data for related compounds to understand the expected trends. For instance, computational studies have been performed on methoxyfurans to determine their gas-phase enthalpy of formation. nih.gov

The general principles of these calorimetric methods involve precise measurement of temperature changes in a controlled environment. youtube.comyoutube.com For combustion calorimetry, a known amount of the substance is burned in a bomb calorimeter, and the resulting temperature rise of the surrounding water is measured. youtube.com For Calvet microcalorimetry to determine the enthalpy of vaporization, the heat flow associated with the phase change is measured at a constant temperature.

Table 3: List of Chemical Compounds Mentioned

Compound Name
2-Acetylfuran
This compound
2-Butylfuran (B1215726)
2,5-Dimethylfuran
2-Ethylfuran
Furan
Furfurylamine
Methoxyfuran
Methylfuran
5-Methylfurfurylamine

Theoretical and Computational Chemistry Investigations of 2 Butyl 5 Propylfuran

Quantum Chemical Calculation Approaches

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like 2-Butyl-5-propylfuran at the electronic level. These methods, rooted in the principles of quantum mechanics, provide detailed insights into molecular structure, stability, and reactivity that are often inaccessible through experimental means alone. The primary approaches employed for such investigations are Density Functional Theory (DFT) and Ab Initio methods, each with its distinct advantages for characterizing different aspects of molecular behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplification, compared to wave function-based methods that deal with 3N coordinates for N electrons, allows for a favorable balance between computational cost and accuracy.

For a molecule such as this compound, DFT calculations can elucidate a range of properties. The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule, which is fundamental to understanding its chemical behavior. Key parameters derived from DFT that quantify reactivity include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These reactivity descriptors, calculated at a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), allow for the prediction of how this compound will interact with other chemical species. The molecular electrostatic potential (MESP) map, another output of DFT calculations, provides a visual representation of the electrostatic potential on the electron density surface, highlighting the most probable sites for electrophilic and nucleophilic attack.

Ab Initio Methods for High-Level Energetic and Thermochemical Characterization

Ab Initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, ab initio methods are invaluable for obtaining high-accuracy energetic and thermochemical data.

For this compound, ab initio calculations can be employed to determine fundamental thermochemical properties with a high degree of confidence. These include:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Atomization Energy: The energy required to break all the chemical bonds in a molecule and separate it into its constituent atoms.

These calculations are crucial for understanding the thermodynamic stability of the molecule. By employing sophisticated methods and large basis sets, it is possible to achieve a level of accuracy that rivals experimental measurements.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butyl and propyl alkyl chains attached to the furan (B31954) ring in this compound gives rise to multiple possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers that separate them.

Computational methods can be used to map the potential energy surface (PES) of the molecule by systematically varying key torsional angles. For this compound, this would involve rotating around the C-C bonds of the alkyl side chains. By calculating the energy at each point, a detailed landscape of energy minima (stable conformers) and transition states (energy barriers) can be constructed. This analysis is vital for understanding the molecule's preferred shape, which in turn influences its physical properties and biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular vibrations, rotations, and conformational changes.

For this compound, an MD simulation can reveal how the molecule behaves in a particular environment, such as in a solvent. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to study solvation effects. This includes the formation of solvent shells around the molecule and the influence of the solvent on its conformational preferences. Understanding these dynamic and solvation effects is crucial for predicting the molecule's behavior in realistic chemical and biological systems.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within quantum chemistry for predicting the reactivity of molecules. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using quantum chemical methods. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more likely to be reactive. The locations of the HOMO and LUMO on the molecular structure indicate the most probable sites for electrophilic and nucleophilic attack, respectively, providing valuable insights into the molecule's chemical reactivity.

Computational Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provides invaluable insights into the reaction mechanisms and transition states of furan derivatives. While specific theoretical studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on furan and other alkyl-substituted furans allows for a comprehensive understanding of the likely reactive pathways and transition states for this compound. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating these complex chemical transformations.

General Reaction Mechanisms of Alkyl-Substituted Furans

Theoretical models for furan derivatives primarily investigate reactions such as hydrogenation, ring-opening, cycloaddition, and oxidation. These studies are crucial for applications ranging from biofuel combustion to synthetic chemistry.

Hydrogenation and Ring Opening:

DFT calculations have been employed to study the hydrogenation of furan on various metal surfaces, such as Palladium (Pd) and Platinum (Pt). rsc.org These studies reveal that the hydrogenation of the furan ring can proceed through different pathways, leading to partially or fully saturated products like tetrahydrofuran (B95107) derivatives. The initial steps involve the adsorption of the furan ring onto the catalyst surface. rsc.org The reaction energies and activation barriers for successive hydrogen additions are calculated to determine the most favorable pathway. rsc.org

For instance, studies on furan hydrogenation on a Pd(111) surface show that the initial hydrogenation can occur at either the α- or β-carbon of the furan ring, with similar energy barriers. rsc.org Subsequent hydrogenation steps are then modeled to map out the entire reaction coordinate. Ring-opening is another critical reaction pathway for furans, often competing with hydrogenation. Theoretical calculations help in understanding the mechanism of C-O bond cleavage, which is a key step in the conversion of furanic compounds into valuable linear alkanes. rsc.org

Cycloaddition Reactions:

Furan and its derivatives are known to participate in cycloaddition reactions, most notably the Diels-Alder reaction. semanticscholar.org Theoretical studies have been used to investigate the mechanism, stereoselectivity, and regioselectivity of these reactions. DFT calculations can model the concerted or stepwise nature of the cycloaddition, identifying the transition state structures and calculating the associated activation energies. pku.edu.cn For substituted furans, these calculations can predict how the electronic and steric effects of the substituents, such as the butyl and propyl groups in this compound, influence the reaction rate and outcome. semanticscholar.org

Pyrolysis and Oxidation:

Computational models are also vital for understanding the combustion chemistry of furan-based biofuels. Theoretical investigations into the pyrolysis and oxidation of alkylfurans help to identify the initial bond dissociation energies and the subsequent reaction pathways of the resulting radicals. dntb.gov.uaresearchgate.net These studies often involve the calculation of potential energy surfaces for various decomposition and oxidation reactions, providing crucial data for the development of detailed kinetic models for combustion.

Transition State Analysis

A key aspect of theoretical modeling is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetics of the reaction.

Computational Approaches:

Various computational methods are used to locate transition states. These methods typically involve geometry optimization to find the saddle point on the potential energy surface corresponding to the transition state. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Insights from Transition State Calculations:

For furan derivatives, transition state calculations have provided detailed insights into reaction mechanisms. For example, in the context of Diels-Alder reactions, the geometry of the transition state can reveal whether the reaction is synchronous or asynchronous. semanticscholar.org In catalytic hydrogenation, these calculations can elucidate the role of the catalyst in lowering the activation energy barrier. rsc.orgacs.org

The table below summarizes the types of data generated from theoretical studies on furan derivatives, which would be analogous to the data that could be generated for this compound.

Reaction Type Computational Method Key Parameters Calculated General Findings for Alkylfurans
Hydrogenation DFT (e.g., B3LYP) with basis sets like 6-31G*Adsorption Energies, Activation Barriers, Reaction EnthalpiesThe position of alkyl substituents influences the adsorption geometry and can affect the regioselectivity of hydrogenation.
Ring Opening DFT, Ab initio methodsC-O Bond Dissociation Energies, Transition State GeometriesAlkyl groups can electronically influence the furan ring, potentially lowering the energy required for C-O bond scission.
Cycloaddition DFT, CASSCFActivation Energies, Synchronicity of Bond Formation, Frontier Molecular Orbital (FMO) energiesElectron-donating alkyl groups generally increase the HOMO energy of the furan, enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions.
Pyrolysis DFT, Coupled Cluster (e.g., CCSD(T))Bond Dissociation Energies, Potential Energy SurfacesThe initial steps of pyrolysis typically involve the cleavage of the weakest C-H or C-C bond, often on the alkyl substituent.

While these studies on model furan compounds provide a solid foundation, dedicated theoretical investigations on this compound would be necessary to capture the specific electronic and steric effects of its unique substitution pattern on its reactivity and transition states.

Biological and Bioactivity Mechanism Studies of 2 Butyl 5 Propylfuran and Furanic Compounds

Biosynthesis Pathways of Furan (B31954) Fatty Acids (FuFAs) and Related Natural Furanic Products

Furan fatty acids (FuFAs) are a class of heterocyclic fatty acids found in plants, algae, and microorganisms. nih.gov While the specific biosynthetic pathway for simpler furan compounds like 2-Butyl-5-propylfuran is not extensively detailed in the literature, research into the formation of more complex FuFAs provides insight into the biological generation of the furan ring. Two distinct pathways have been proposed, primarily differing between bacteria and algae. nih.govosti.gov

In bacteria such as Rhodobacter sphaeroides, the biosynthesis of a 19-carbon FuFA, 10,13-epoxy-11-methyl-octadecadienoate, is initiated from cis-vaccenic acid. pnas.orgnih.gov The first committed step involves a S-adenosylmethionine (SAM)-dependent methylase, UfaM, which converts the cis-vaccenic acid within phospholipids (B1166683) into a methylated trans-unsaturated fatty acid intermediate, specifically (E)-11-methyloctadeca-12-enoic acid (11Me-12t-18:1). osti.govnih.gov Subsequent enzymatic steps, which are oxygen-dependent, lead to the formation of the furan ring. pnas.org Researchers have identified an operon (RSP1087-1091) involved in the later stages of this synthesis. nih.gov

A different pathway has been suggested for algae. nih.govosti.gov This proposed route begins with a lipoxygenase-catalyzed oxidation of a polyunsaturated fatty acid to form a hydroperoxy intermediate, such as 13-hydroperoxy-9,11-alkandienoic acid. nih.govosti.gov This is followed by a series of electron shifts, ring closure, and double bond rearrangement to generate the core furan structure, which may then undergo further modifications like methylation. nih.gov

These pathways highlight nature's sophisticated enzymatic machinery for constructing the furan moiety within a lipid scaffold, starting from common fatty acid precursors.

Investigations into Antioxidant and Radical Scavenging Mechanisms

The furan ring is a key structural feature responsible for the antioxidant properties of FuFAs and other furanic compounds. nih.govosti.gov These molecules exhibit potent radical scavenging activity through various mechanisms, providing direct protection against oxidative damage. nih.gov

Furan fatty acids are particularly effective scavengers of hydroxyl (HO•) and peroxyl radicals. nih.govosti.gov Studies using electron spin resonance (ESR) spin trapping techniques have demonstrated that FuFAs react rapidly with hydroxyl radicals at a rate that is nearly diffusion-controlled (approximately 1.7 x 10¹⁰ M⁻¹ s⁻¹). nih.govjst.go.jp This reaction rate is higher than that of common scavengers like mannitol (B672) and ethanol, making FuFAs potent HO• scavengers. nih.govjst.go.jp Similarly, other novel furan compounds have shown significant peroxyl radical scavenging activity, with rate constants estimated in the range of 2 x 10⁴ to 3 x 10⁴ M⁻¹ s⁻¹ in assays monitoring the bleaching of β-carotene. nih.gov

The primary mechanism for radical quenching by many furan derivatives is believed to be hydrogen atom transfer (HAT). researchgate.net For instance, studies on 2-(p-hydroxy phenyl styryl)-furan showed that it effectively quenches the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, a process dominated by the HAT mechanism. The antioxidant efficacy is influenced by substituents on the furan structure; electron-withdrawing groups tend to decrease the antiradical activity, whereas electron-donating groups can enhance it. researchgate.net The presence of a hydroxyl group, in particular, can make the O–H bond dissociation energy (BDE) of a furan compound comparable to that of vitamin E, a benchmark antioxidant. researchgate.net

Role in Cellular Pathway Modulation (e.g., Second Messenger Activities)

Beyond direct radical scavenging, furanic compounds are implicated as modulators of crucial cellular pathways. Furan fatty acids, in particular, are suggested to function as second messengers in signaling cascades that protect cells from oxidative stress and membrane-damaging agents. nih.govglbrc.org

Furan derivatives can exert significant influence on metabolic pathways. For example, the furan metabolite cis-2-butene-1,4-dial has been shown to cause mitochondrial dysfunction by reducing the activity of succinate (B1194679) dehydrogenase, a key enzyme in the citric acid (TCA) cycle and electron transport chain. nih.gov In animal models, furan administration led to an inhibition of glyceraldehyde-3-phosphate dehydrogenase, consistent with a blockage in glycolysis, and an increased utilization of fatty acids for energy. nih.gov Furthermore, furan exposure can trigger adaptive cellular responses, such as the rapid up-regulation of thioredoxin 1 (Txn1) mRNA expression, a component of the cellular antioxidant defense system. nih.gov

Specific furan derivatives have also been identified as potent modulators of critical physiological processes. One such compound, 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid (CMPF), a metabolite found at high concentrations in patients with type 2 diabetes, has been shown to inhibit insulin (B600854) secretion in both mouse and human pancreatic islets. nih.govfigshare.com This activity highlights the potential for furan-containing molecules to act as signaling molecules that can directly influence endocrine pathways.

Preclinical Studies on Biological Responses of Substituted Furan Derivatives (e.g., in vitro cytotoxic effects, mechanistic insights in animal models)

Substituted furan derivatives have been the subject of numerous preclinical studies, revealing a range of biological activities, most notably potent cytotoxic effects against various cancer cell lines. nih.govnih.gov

In Vitro Cytotoxic Effects

A variety of novel furan-based compounds have demonstrated significant growth-inhibitory activity against human cancer cells. Mechanistic studies have revealed that these compounds often induce cell death through apoptosis. For example, certain furan derivatives were found to be highly effective against the MCF-7 breast cancer cell line, inducing cell cycle arrest at the G₂/M phase. nih.gov This was accompanied by the induction of apoptosis through the intrinsic mitochondrial pathway, evidenced by an increase in the levels of p53 and the pro-apoptotic protein Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2. nih.gov

Another study involving the furan-containing compound furan-2-yl acetate (B1210297) (F2A) on HeLa cervical cancer cells also confirmed apoptosis as the mechanism of cell death. scialert.net Treatment with F2A led to the release of mitochondrial cytochrome c into the cytosol, activation of caspase-9 and caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP). scialert.net This cascade of events was associated with an upregulation of Bax and downregulation of Bcl-2, again pointing to the mitochondrial pathway of apoptosis. scialert.net

Furan DerivativeCell LineActivityReported IC₅₀ ValueReference
Pyridine carbohydrazide (B1668358) derivativeMCF-7 (Breast Cancer)Cytotoxic4.06 µM nih.gov
N-phenyl triazinone derivativeMCF-7 (Breast Cancer)Cytotoxic2.96 µM nih.gov
Furan-2-yl acetate (F2A)Various Tumor CellsCytotoxic<15 µg/mL scialert.net
Furan-2-yl acetate (F2A)Non-Tumor CellsCytotoxic>25 µg/mL scialert.net

Mechanistic Insights in Animal Models

Studies in animal models have provided further insights into the biological responses to furan compounds. Furan-induced hepatotoxicity in rats is thought to be linked to its reactive metabolite, cis-2-butene-1,4-dial, which covalently binds to critical hepatic proteins, leading to mitochondrial dysfunction and metabolic disruption. nih.gov

Beyond toxicity, furan derivatives have been investigated for other therapeutic properties. In various mouse models, certain derivatives have exhibited antiepileptic, anticonvulsant, and antiparkinsonian activities, suggesting their potential as scaffolds for developing novel agents for neurological disorders. utripoli.edu.ly For instance, specific furfuryl-substituted derivatives showed a significant reduction in catalepsy, while others demonstrated antioxidant activity in models of oxidative stress in the brain. utripoli.edu.ly These preclinical findings underscore the diverse biological potential of substituted furans, from anticancer agents to modulators of central nervous system pathways. nih.govutripoli.edu.ly

Applications in Materials Science and Polymer Chemistry

2-Butyl-5-propylfuran as a Building Block in Organic Synthesis

Organic building blocks are foundational molecules used for the bottom-up assembly of more complex molecular architectures, playing a crucial role in medicinal chemistry, organic chemistry, and material chemistry. Furan (B31954) derivatives, obtainable from inedible biomass, are valuable heterocyclic compounds for the production of biomass-based monomers. The furan ring's similarity to the phenyl ring offers a significant opportunity for creating bio-based alternatives to traditional phenyl-based polymers.

While specific research on this compound as a direct monomer in polymer synthesis is not extensively documented in current literature, its 2,5-disubstituted furan structure is analogous to key furan-based monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF). These molecules serve as fundamental starting materials for constructing complex polymers. The synthesis of various furan derivatives allows for the creation of a diverse range of monomers, which can then be polymerized to form materials with tailored properties. The alkyl groups in a compound like this compound could potentially be functionalized to create reactive sites for polymerization, positioning it as a potential precursor for specialized polymers where the butyl and propyl chains could influence properties like solubility and flexibility.

Utilization of Furanic Compounds as Monomers for Bio-based Polymers

The increasing demand for sustainability in polymer science has driven the focus toward converting renewable resources into polymeric materials. Furanic compounds, derived from C5 and C6 sugars in biomass, are at the forefront of this movement. acs.org Key platform chemicals such as 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) are cornerstone monomers for a new generation of bio-based polymers. acs.org These monomers provide a rigid, aromatic structure similar to petroleum-derived counterparts like terephthalic acid, making them excellent candidates for producing high-performance plastics. acs.orgresearchgate.net The versatility of furan chemistry allows for the synthesis of a wide array of polymers, moving away from fossil fuel dependency. acs.orgacs.org

Furan-based polyesters and polyamides represent some of the most extensively studied classes of bio-based polymers, primarily due to their potential to replace petroleum-based materials like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org

Polyesters: The most prominent furan-based polyester (B1180765) is poly(ethylene furanoate) (PEF), which is synthesized from the copolymerization of 2,5-furandicarboxylic acid (FDCA) with ethylene glycol. acs.org Both monomers can be derived from renewable resources, making PEF a 100% bio-based and recyclable polymer. acs.org Compared to PET, PEF exhibits superior gas barrier properties, making it highly suitable for food and beverage packaging. rsc.org The synthesis of furan-based polyesters can be achieved through various methods, including melt polycondensation and enzymatic polymerization, the latter being a more eco-friendly route that operates under mild conditions. nih.gov Researchers have synthesized a wide range of furanic polyesters by reacting FDCA or its ester derivative, dimethyl 2,5-furandicarboxylate (DMFDCA), with various aliphatic diols. nih.gov

Polyamides: Furan-based polyamides are synthesized from the polycondensation of FDCA or its derivatives with diamines. acs.org These polymers are attractive for applications requiring high thermal and mechanical robustness due to the presence of strong intermolecular hydrogen bonds between the amide groups. rsc.orgresearchgate.net The synthesis of high-molecular-weight furanic polyamides can be challenging; however, various strategies have been developed to produce materials with favorable thermal properties and mechanical performance. researchgate.netmdpi.com By combining furan monomers with different diamines (aliphatic or aromatic), a diverse family of polyamides with a wide range of properties can be created. researchgate.net

Table 1: Comparison of Thermal Properties of Furan-Based Polyesters

PolymerMonomersGlass Transition Temperature (Tg)Melting Temperature (Tm)
Poly(ethylene furanoate) (PEF)FDCA, Ethylene Glycol~75-85 °C~210-220 °C
Poly(propylene furanoate) (PPF)FDCA, 1,3-Propanediol~60-70 °C~170-180 °C
Poly(butylene furanoate) (PBF)FDCA, 1,4-Butanediol~35-45 °C~160-170 °C
Poly(hexamethylene furanoate) (PHF)FDCA, 1,6-Hexanediol~17 °C nih.gov~151 °C nih.gov

Beyond polyesters and polyamides, furanic compounds are valuable precursors for thermosetting polymers like epoxy resins and polyurethanes.

Epoxy Resins: Furan derivatives can be used to synthesize bio-based epoxy monomers and curing agents, offering a sustainable alternative to the conventional bisphenol A (BPA)-based epoxies. acs.orgdigitellinc.com For example, 5-HMF and furfural (B47365) can be chemically modified to create furan-based diepoxide monomers. acs.org These monomers can then be cured with various hardeners, often furan-based diamines, to form a cross-linked polymer network. researchgate.net The resulting furan-based epoxy resins exhibit high tensile strength, good chemical resistance, and excellent thermal stability, with high char yields that are beneficial for high-temperature applications. digitellinc.com

Polyurethanes: The diol monomer 2,5-bis(hydroxymethyl)furan (BHMF), derived from the reduction of 5-HMF, is a key building block for furan-based polyurethanes. Polyurethanes are synthesized through the reaction of diols with diisocyanates. By using BHMF as the diol component, fully or partially bio-based polyurethanes can be produced, expanding the portfolio of sustainable polymers.

Engineering Novel Materials with Tailored Properties through Furanic Substructures

The incorporation of the furan ring into a polymer backbone is a powerful strategy for engineering novel materials with specific, tailored properties. The rigid and aromatic nature of the furan moiety imparts distinct characteristics to the resulting polymer. rsc.org By selecting specific furan monomers and comonomers, chemists can fine-tune the thermal, mechanical, and barrier properties of the final material.

For instance, adjusting the length and flexibility of the comonomers (diols or diamines) used with furan dicarboxylic acid allows for precise control over the polymer's glass transition temperature and crystallinity. nih.gov The synthesis of furan-based copolyesters, where a third monomer is introduced, further expands the possibilities for property modulation. nih.gov Furthermore, the unique chemical reactivity of the furan ring itself can be exploited. For example, the Diels-Alder reaction involving the furan ring can be used to create cross-linked or self-healing materials. This chemical versatility allows for the design of smart materials that can respond to external stimuli, opening up applications in advanced composites, coatings, and biomedical devices.

Structure-Property Relationships in Furan-Containing Polymeric Systems

Understanding the relationship between the molecular structure of furan-based monomers and the macroscopic properties of the resulting polymers is crucial for designing high-performance materials. digitellinc.com Several key structural factors influence the final properties of furan-containing polymers.

Monomer Symmetry: The use of asymmetric furan monomers can lead to polymers with increased chain rigidity and a higher glass transition temperature (Tg) compared to those made from symmetric monomers. digitellinc.com This is attributed to a higher prevalence of non-covalent interchain interactions. digitellinc.com

Aliphatic Chain Length: In furan-based polyesters, the length of the aliphatic diol chain significantly affects thermal properties. As the number of methylene units in the diol increases, the Tg of the polymer generally decreases due to increased chain flexibility, while the melting temperature (Tm) can show more complex behavior related to crystallinity. nih.gov

Functional Groups: The type of linking group (ester, amide, ether, carbonate) has a profound impact on polymer properties. Amide groups, for example, introduce strong hydrogen bonding, leading to higher Tg and improved mechanical strength compared to ester linkages. rsc.org Carbonate groups can offer a different balance of rigidity and flexibility. rsc.org

Intermolecular Interactions: The presence of the furan ring and other functional groups can lead to strong intermolecular forces, such as hydrogen bonding in polyamides and poly(ester amide)s. rsc.org These interactions restrict chain mobility, resulting in higher thermal stability and enhanced mechanical performance. rsc.org

Table 2: Influence of Monomer Structure on Polymer Properties

Polymer SystemStructural FeatureEffect on PropertyExample
Furan PolyestersIncreasing aliphatic diol chain lengthDecreases Tg, increases flexibilityTg of PEF (~80°C) vs. PHF (~17°C) nih.gov
Furan PolyestersAsymmetric furan monomerIncreases chain rigidity and TgPoly(5-hydroxymethyl furoate) has a high Tg of 83°C digitellinc.com
Furan Poly(ester amide)sIncorporation of amide groupsIncreases intermolecular H-bonding, enhancing thermal and mechanical propertiesPEAs show enhanced crystallization and higher molecular weight compared to neat polyesters rsc.orgrsc.org
Furan-based EpoxyCross-linked furanic networkHigh thermal stability and char yieldFully furan-based thermosets show Tg > 60°C and char yields ~40% researchgate.net

Role in Flavor Chemistry and Food Science

Formation Pathways of 2-Butyl-5-propylfuran in Thermally Processed Food Systems

The generation of this compound in food is primarily a consequence of the thermal degradation of lipids, a complex process known as lipid oxidation. This pathway is particularly significant in food systems rich in polyunsaturated fatty acids that undergo heating, such as frying, roasting, or baking.

The generally accepted mechanism for the formation of 2-alkylfurans involves the autoxidation of polyunsaturated fatty acids. This process is initiated by the formation of hydroperoxides, which are unstable and readily decompose into a variety of reactive intermediates, including α,β-unsaturated aldehydes. These aldehydes are key precursors to the formation of the furan (B31954) ring.

While a specific, documented pathway for this compound is not extensively detailed in readily available literature, the formation of analogous 2-alkylfurans provides a strong theoretical basis for its genesis. For instance, it is known that the oxidation of specific fatty acids leads to the formation of particular α,β-unsaturated aldehydes, which then cyclize to form 2-substituted furans. For example, 2-propylfuran (B1361053) can be formed from 2-heptenal, and 2-butylfuran (B1215726) can arise from 2-octenal.

Based on this, it can be postulated that this compound is formed from a larger, more complex intermediate derived from the oxidation of specific polyunsaturated fatty acids. This precursor would likely be a diketone or a hydroxy-unsaturated aldehyde that can undergo cyclization and dehydration to form the furan ring with both a butyl and a propyl substituent. The exact fatty acid precursors and the specific cleavage and rearrangement reactions leading to the precise carbon skeleton of this compound are areas that warrant further detailed investigation.

The table below illustrates the established relationship between some α,β-unsaturated aldehydes and the resulting 2-alkylfurans, providing a framework for understanding the likely formation of this compound.

α,β-Unsaturated AldehydeResulting 2-Alkylfuran
2-Heptenal2-Propylfuran
2-Octenal2-Butylfuran
Hypothetical PrecursorThis compound

Contribution to Aroma and Flavor Profiles of Consumable Products

The sensory contribution of individual volatile compounds is a critical aspect of flavor chemistry. While specific data on the aroma and flavor profile of pure this compound is not widely reported, information on structurally similar compounds can offer valuable insights.

For instance, 2-butylfuran is described as having a mild, fruity, wine-like, and sweet-spicy aroma. thegoodscentscompany.com Similarly, 2-propylfuran is known to possess a distinct odor, though detailed descriptors are less commonly available. chemicalbook.comscent.vn Given the presence of both butyl and propyl alkyl chains, it is reasonable to hypothesize that this compound would contribute a complex aroma profile with elements of fruitiness, sweetness, and perhaps some fatty or waxy notes, which are characteristic of many lipid degradation products.

Analytical Method Development for Detection and Quantification in Food Matrices

The accurate detection and quantification of volatile flavor compounds like this compound in complex food matrices present a significant analytical challenge. The high volatility and typically low concentrations of these compounds necessitate sensitive and specific analytical techniques.

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely adopted and effective method for the analysis of furan and its derivatives in food. acs.orggcms.cznih.govmdpi.comnih.gov This technique involves the extraction of volatile compounds from the headspace above the food sample onto a coated fiber, followed by thermal desorption of the analytes into the gas chromatograph for separation and subsequent detection by the mass spectrometer.

The development of a robust analytical method for this compound would involve several key steps:

Sample Preparation: Homogenization of the food sample is typically the first step. For solid or semi-solid matrices, this may involve grinding or blending. The addition of a salt solution is often used to increase the volatility of the target analytes.

HS-SPME Optimization: The choice of SPME fiber coating is crucial for efficient extraction. Carboxen/polydimethylsiloxane (CAR/PDMS) fibers are often effective for volatile compounds. acs.org Other parameters such as extraction time, temperature, and agitation speed need to be optimized to maximize the recovery of this compound.

GC-MS Analysis: A suitable GC column, such as one with a mid-polar stationary phase (e.g., a "5-type" column), is required for the chromatographic separation of this compound from other volatile compounds in the sample. acs.org The mass spectrometer is then used for identification and quantification, typically operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Quantification: Quantification is usually performed using an internal standard, ideally a deuterated analog of the target analyte, to correct for variations in extraction efficiency and instrument response.

The table below summarizes typical parameters for the HS-SPME-GC-MS analysis of furan derivatives in food, which would be a starting point for the development of a method for this compound.

ParameterTypical Condition
Sample Preparation Homogenization, addition of saturated NaCl solution
HS-SPME Fiber Carboxen/Polydimethylsiloxane (CAR/PDMS)
Extraction Temperature 30-60 °C
Extraction Time 10-30 min
GC Column HP-5MS or equivalent
Injection Mode Splitless
MS Detection Electron Ionization (EI), Selected Ion Monitoring (SIM)
Quantification Internal Standard (e.g., deuterated furan)

The development and validation of such analytical methods are essential for monitoring the formation of this compound in different food products and under various processing conditions, thereby contributing to a better understanding of its role in food flavor.

Environmental Fate and Degradation Studies of 2 Butyl 5 Propylfuran

Atmospheric Degradation Mechanisms and Kinetics

The primary route for the atmospheric removal of volatile organic compounds like 2-butyl-5-propylfuran is through gas-phase reactions with photochemically generated oxidants. The dominant of these is the hydroxyl radical (•OH), particularly during the daytime.

The reaction of furan (B31954) and its alkylated derivatives with •OH radicals is known to be rapid. The addition of the •OH radical to the furan ring is the principal reaction pathway, leading to the formation of chemically activated adducts. These adducts can then undergo further reactions, including ring-opening to form unsaturated 1,4-dicarbonyl compounds, or they can react with other atmospheric constituents.

Due to a lack of specific kinetic data for this compound, the reaction rates of structurally similar 2,5-dialkylfurans can be used as surrogates to estimate its atmospheric lifetime. Studies on compounds like 2,5-dimethylfuran (B142691) and 2-ethyl-5-methylfuran (B167692) indicate that the presence of alkyl groups enhances the reactivity of the furan ring towards •OH radicals.

Table 1: Experimentally Determined Rate Constants for the Gas-Phase Reactions of Hydroxyl Radicals (•OH) with Structurally Similar Furan Compounds at 296 ± 2 K

Compound Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
2,5-Dimethylfuran 12.5 ± 0.4

Note: The rate constant for this compound is expected to be in a similar range, leading to a short atmospheric lifetime, likely on the order of hours.

The products of the reaction of 2,5-dimethylfuran with •OH radicals have been identified as 3-hexene-2,5-dione, resulting from the ring-opening pathway. It is plausible that the degradation of this compound would proceed through a similar mechanism, yielding analogous unsaturated dicarbonyl compounds.

Biodegradation Pathways in Environmental Systems

The biodegradation of this compound in soil and aquatic environments is anticipated to be a significant removal process, although specific studies on this compound are not currently available. The biodegradability of alkylated furans will depend on the nature of the alkyl substituents and the presence of microbial populations capable of metabolizing such compounds.

Generally, the microbial degradation of aromatic hydrocarbons and compounds with long alkyl chains involves initial oxidation of the alkyl side chain. It is plausible that the biodegradation of this compound would be initiated by microbial oxidation of either the butyl or propyl group. This could involve terminal oxidation to form a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. Subsequently, β-oxidation could shorten the alkyl chain.

Alternatively, microorganisms may directly attack the furan ring, a process that is known to occur for other furan derivatives. This often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and the formation of intermediates that can enter central metabolic pathways. The presence of long-side-chain alkyl compounds in the environment and their susceptibility to biodegradation has been a subject of research, indicating that microorganisms possess the enzymatic machinery to degrade such molecules.

The length and branching of the alkyl chains can influence the rate of biodegradation. While longer alkyl chains can sometimes be more recalcitrant, the linear nature of the butyl and propyl groups in this compound suggests they should be susceptible to microbial attack.

Environmental Persistence and Transformation Studies

Based on the rapid atmospheric reaction rates of analogous compounds, this compound is not expected to be persistent in the atmosphere. Its atmospheric lifetime is likely to be short, preventing long-range transport.

In soil and water, its persistence will be largely determined by its biodegradability. The sorption of the compound to soil and sediment particles could influence its bioavailability and, consequently, its degradation rate. The hydrophobicity of this compound, owing to the alkyl chains, may lead to its partitioning into organic matter in soil and sediment, potentially reducing its rate of degradation and increasing its persistence in these compartments.

Abiotic degradation processes such as hydrolysis are generally not considered significant for furan itself under typical environmental pH conditions. However, the stability of the furan ring in this compound in aquatic environments over long periods has not been specifically studied.

Photodegradation in aquatic environments could be a potential transformation pathway. Many organic compounds are susceptible to degradation by sunlight. This can occur through direct photolysis, where the molecule itself absorbs light and undergoes a chemical change, or indirect photolysis, which is mediated by other light-absorbing substances in the water. The extent to which this compound is susceptible to photodegradation in sunlit surface waters is unknown.

Future Directions and Emerging Research Opportunities

Development of Novel and Green Synthetic Methodologies with High Atom Economy and Selectivity

The future synthesis of 2-butyl-5-propylfuran will necessitate a departure from traditional, often harsh, methods towards greener, more efficient catalytic routes. A primary challenge is the selective and sequential introduction of two different alkyl groups (butyl and propyl) onto the furan (B31954) ring. Future research should focus on one-pot or tandem reactions that exhibit high atom economy, a principle of green chemistry that maximizes the incorporation of reactant atoms into the final product. nih.gov

Promising methodologies for investigation include the metal-catalyzed cycloisomerization of alkynyl ketones, which has proven effective for synthesizing various 2,5-disubstituted furans. researchgate.net Adapting these methods for unsymmetrical products like this compound would be a key research goal. Additionally, developing catalytic systems that utilize earth-abundant metals and renewable starting materials, such as those derived from levulinic acid, would enhance the sustainability profile of the synthesis. researchgate.net The development of continuous-flow processes could also offer significant advantages, improving safety and yield by avoiding the isolation of potentially unstable intermediates. acs.org

Table 1: Prospective Green Synthetic Routes for this compound

Synthetic Approach Potential Catalysts Key Advantages Research Focus
Tandem Isomerization/Cycloisomerization Gold(I) or Copper(I) complexes High atom economy, mild reaction conditions. researchgate.net Achieving high regioselectivity for unsymmetrical alkyl groups.
One-Pot γ-Ketoacid Cyclization Chloroformate/Phosphonium salts Utilizes bio-based precursors like ketoacids. Optimization for sequential alkylation to control substituent identity.
Metal-Free Cycloaddition Organocatalysis Avoids transition metal contamination, enhances sustainability. Trapping of furan intermediates with specific alkylating agents. mdpi.com

Exploration of Untapped Reactivity Profiles and Catalytic Transformations

The chemical reactivity of this compound is largely unexplored. Future research should systematically investigate its reactivity to unlock its potential as a versatile chemical intermediate. Key areas of interest include the selective oxidation of the alkyl side-chains, hydrogenation of the furan ring, and electrophilic substitution reactions.

Catalytic hydrogenation could convert this compound into 2-butyl-5-propyltetrahydrofuran, a compound with potential as a solvent or an oxygenated fuel additive. Conversely, selective oxidation of one of the alkyl chains could yield valuable furan-containing carboxylic acids or ketones. The furan ring itself can participate in Diels-Alder reactions, opening pathways to complex, cross-linked structures for polymer applications. nih.gov Understanding how the butyl and propyl groups electronically and sterically influence these transformations will be crucial for designing selective catalytic processes.

Integration of Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating research into this compound without extensive empirical work. rsc.orgresearchgate.net DFT calculations can be employed to predict the compound's fundamental properties, such as its geometry, electronic structure, and thermodynamic stability.

Furthermore, computational models can elucidate reaction mechanisms, helping to design catalysts and reaction conditions for its synthesis and subsequent transformations. rsc.org For instance, modeling can predict the activation barriers for different reaction pathways, guiding the selection of catalysts that favor the desired product. researchgate.net In the context of materials science, computational studies can predict the properties of polymers derived from this compound, assessing their potential thermal stability, mechanical strength, and barrier properties before synthesis is attempted. mdpi.com

Table 2: Potential Applications of Computational Modeling for this compound Research

Modeling Technique Research Objective Predicted Outcomes
Density Functional Theory (DFT) Elucidate reaction mechanisms for synthesis. Transition state energies, reaction energy profiles. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulate enzymatic catalysis for biosynthesis. Enzyme-substrate interactions, catalytic pathways.
Molecular Dynamics (MD) Predict properties of derived polymers. Glass transition temperature, mechanical modulus, chain packing. mdpi.com

Discovery of New Biological Activities and Elucidation of Underlying Molecular Mechanisms

The furan scaffold is present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial and antifungal activities. nih.govmdpi.com However, the biological profile of this compound is completely unknown. A crucial future direction is the systematic screening of this compound for various biological activities.

Initial studies should focus on its potential as an antimicrobial agent against common bacterial and fungal strains. Given that other furan derivatives have shown cytotoxic effects against cancer cell lines, this is another important avenue for investigation. scialert.net If any significant activity is discovered, subsequent research must focus on elucidating the underlying molecular mechanisms. This would involve identifying the cellular targets and signaling pathways affected by the compound, potentially using in silico docking studies to predict interactions with key enzymes or receptors. scialert.net It is important to note that even structurally similar furans can have vastly different biological effects and toxicological profiles. nih.gov

Expansion of Sustainable Applications in Bio-based Industries and Emerging Technologies

The primary driver for research into this compound is its potential as a "drop-in" biofuel. Its structural analogue, 2,5-dimethylfuran (B142691) (DMF), has been identified as a promising gasoline alternative due to its high energy density and favorable boiling point. researchgate.netresearchgate.net Future research should focus on synthesizing this compound and rigorously testing its fuel properties, such as cetane/octane number, energy density, and emission profile when blended with conventional fuels. The longer alkyl chains compared to DMF may offer advantages in diesel fuel applications.

Beyond fuels, this compound could serve as a monomer for novel bio-based polymers. The furan ring can be incorporated into polyester (B1180765) or polyamide backbones, potentially imparting unique thermal and mechanical properties. researchgate.netresearchgate.net Furan-based polymers are being explored as sustainable alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The butyl and propyl side chains could act as internal plasticizers, creating more flexible materials compared to polymers made from more rigid furan monomers like FDCA. acs.org These bio-based polymers could find applications in packaging, textiles, and advanced composites. rsc.orgbasf.combiconsortium.eu

Q & A

Q. What are the established synthetic routes for 2-Butyl-5-propylfuran, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization or alkylation of furan derivatives. For example, alkylation of 5-propylfuran with 1-bromobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions can yield this compound . Optimization parameters include:
  • Catalyst selection : Lewis acids improve electrophilic substitution efficiency.
  • Temperature : 80–100°C balances reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility.
    Data Table :
MethodCatalystYield (%)Purity (GC-MS)Reference
AlkylationAlCl₃7298%Hypothetical
Cycloaddition (Diels-Alder)None5889%Hypothetical

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., furan protons at δ 6.2–7.5 ppm) .
  • GC-MS : Confirms molecular ion ([M⁺] at m/z 166) and fragmentation patterns.
  • IR : Detects furan ring vibrations (~1500–1600 cm⁻¹) and alkyl C-H stretches .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection (λ = 254 nm) .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound relevant to experimental design?

  • Methodological Answer :
  • logP : Estimated at ~3.5 (via computational tools like ChemAxon), indicating moderate lipophilicity.
  • Solubility : Poor in water (<0.1 mg/mL), soluble in organic solvents (e.g., ethanol, DCM).
  • Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at −20°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of alkylation in this compound synthesis?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict alkylation sites .
  • Isotopic Labeling : Track ¹³C-labeled reagents to confirm bond formation pathways.
  • Kinetic Analysis : Compare rate constants for competing pathways (e.g., 2- vs. 3-alkylation) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :
  • Systematic Review : Aggregate data from PubMed, EBSCO, and SciFinder, filtering by assay type (e.g., cytotoxicity vs. receptor binding) .
  • Meta-Analysis : Use statistical tools (e.g., R or Python) to normalize variability in IC₅₀ values across studies.
  • Experimental Validation : Replicate conflicting assays under standardized conditions (pH, cell lines, controls) .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at positions 2 and 5 to probe electronic effects.
  • High-Throughput Screening : Use automated platforms to test >100 derivatives for bioactivity.
  • QSAR Modeling : Corrogate 3D descriptors (e.g., polar surface area) with activity data using software like MOE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.